![molecular formula C48H54N5O9P B12506895 N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[221]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” is a complex organic compound that features multiple functional groups, including methoxyphenyl, cyanoethoxy, and oxopyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the dioxabicyclo[2.2.1]heptane core through a Diels-Alder reaction.
- Introduction of the methoxyphenyl and phenyl groups via Friedel-Crafts alkylation.
- Attachment of the cyanoethoxy and diisopropylamino groups through nucleophilic substitution.
- Coupling of the oxopyrimidinyl and benzamide moieties using peptide coupling reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Analyse Des Réactions Chimiques
Types of Reactions
“N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The diisopropylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the cyano group would yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study the interactions of its functional groups with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor signaling pathways.
DNA/RNA binding: Affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other benzamide derivatives, dioxabicyclo[2.2.1]heptane derivatives, and compounds with methoxyphenyl or cyanoethoxy groups.
Uniqueness
The uniqueness of “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C48H54N5O9P |
|---|---|
Poids moléculaire |
875.9 g/mol |
Nom IUPAC |
N-[1-[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55) |
Clé InChI |
XHILZPWJJJDDDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
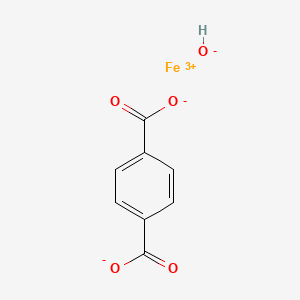
![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)
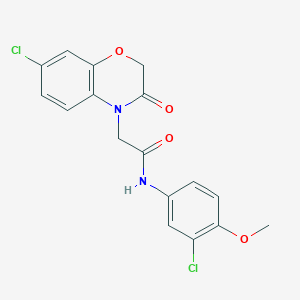
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
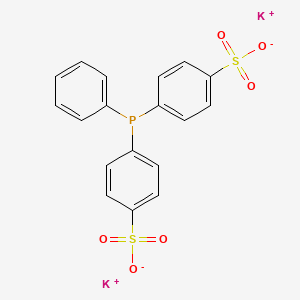
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)
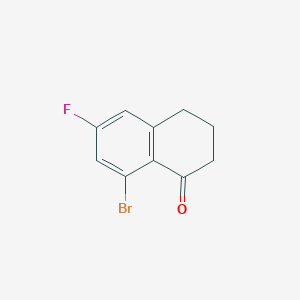

![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
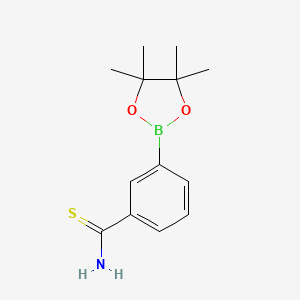
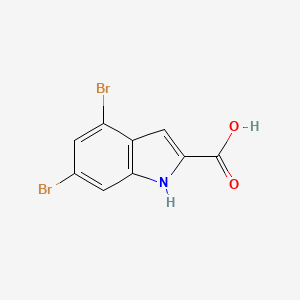
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
